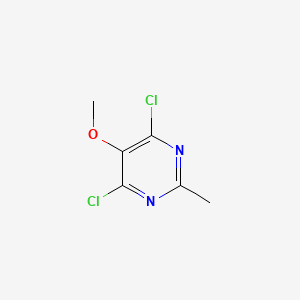

4,6-dichloro-5-methoxy-2-methylPyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-3-9-5(7)4(11-2)6(8)10-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDCAAAIQWLPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272446 | |

| Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851986-00-0 | |

| Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851986-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 5 Methoxy 2 Methylpyrimidine

Established Synthetic Routes to the 4,6-Dichloropyrimidine (B16783) Core

The foundational step in synthesizing the target compound is the construction of the 4,6-dichloropyrimidine core. This is typically achieved through a two-stage process: the formation of the pyrimidine (B1678525) ring followed by dichlorination.

Cyclization Reactions for Pyrimidine Ring Formation

The Pinner synthesis and its modifications are classical methods for pyrimidine ring formation. mdpi.com This often involves the condensation of a 1,3-dicarbonyl compound, or its equivalent, with an amidine. mdpi.com For the synthesis of a 2-methylated pyrimidine core, acetamidine (B91507) hydrochloride is a common starting material. It can be reacted with a malonate derivative, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide. google.comgoogle.com This cyclization reaction yields a 4,6-dihydroxy-2-methylpyrimidine (B75791) intermediate.

Table 1: Key Components in Pyrimidine Ring Cyclization

| Reactant 1 | Reactant 2 | Base | Intermediate Product |

|---|---|---|---|

| Acetamidine hydrochloride | Dimethyl malonate | Sodium methoxide | 4,6-dihydroxy-2-methylpyrimidine |

Chlorination Strategies for Dichlorination at Positions 4 and 6

Following the formation of the dihydroxy pyrimidine intermediate, the hydroxyl groups at positions 4 and 6 are converted to chloro groups. This transformation is a crucial step to install the reactive sites for subsequent nucleophilic substitutions. Several chlorinating agents are utilized for this purpose.

Phosphorus Oxychloride (POCl₃): This is a widely used and potent chlorinating agent for converting hydroxypyrimidines to chloropyrimidines. nih.govresearchgate.net The reaction is often carried out by heating the substrate in excess POCl₃, sometimes in the presence of a tertiary amine like N,N-dimethylaniline or pyridine (B92270), which can act as a base and reaction promoter. nih.govdeepdyve.comgoogle.com

Triphosgene (B27547): As a safer alternative to highly toxic reagents like phosgene (B1210022), triphosgene can be used for the chlorination of 4,6-dihydroxy-2-methylpyrimidine. google.com The reaction is typically performed in a solvent such as dichloroethane in the presence of a base like N,N-diethylaniline. google.com

Phosphorus Trichloride (B1173362) (PCl₃): In some synthetic routes, phosphorus trichloride is employed as the chlorinating agent. google.com This method can reduce the use of the more toxic phosphorus oxychloride. google.com The reaction involves heating 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium with PCl₃. google.com

Table 2: Common Chlorinating Agents and Conditions

| Chlorinating Agent | Base/Catalyst | Solvent | Key Conditions |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Pyridine, N,N-dimethylaniline | Excess POCl₃ or organic solvent | Heating to reflux nih.govdeepdyve.comgoogle.com |

| Triphosgene | N,N-diethylaniline | Dichloroethane | Reflux google.com |

Introduction and Functionalization of the Methoxy (B1213986) Group at Position 5

The introduction of the methoxy group at the C5 position is a key functionalization step. This is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. In this reaction, a methoxide ion (CH₃O⁻), usually from sodium methoxide, acts as the nucleophile, displacing a suitable leaving group on the pyrimidine ring. chegg.comnih.gov

For the synthesis of 4,6-dichloro-5-methoxy-2-methylpyrimidine, the methoxy group is often introduced prior to the dichlorination step. Starting with a precursor like 5-methoxypyrimidine-4,6-diol, the subsequent chlorination yields the desired product. chemicalbook.com The reactivity of different positions on the pyrimidine ring towards nucleophilic attack is a critical factor, with positions 2 and 4 generally being more susceptible to substitution. echemi.comstackexchange.com The presence of electron-withdrawing groups on the ring can significantly influence the regioselectivity of this reaction. wuxiapptec.com

Strategies for Methyl Group Installation at Position 2

The methyl group at the C2 position is typically incorporated from the outset of the synthesis by using a precursor that already contains this functional group. The use of acetamidine hydrochloride in the initial cyclization reaction with a malonate derivative directly installs the methyl group at the 2-position of the pyrimidine ring. google.comnih.gov This "deconstruction-reconstruction" strategy, where the desired substituent is part of one of the initial building blocks, is an efficient method for constructing 2-substituted pyrimidines. nih.gov This approach avoids the need for a separate, and potentially more complex, C-H activation or cross-coupling reaction on the pyrimidine ring itself to introduce the methyl group. researchgate.net

Advanced Synthetic Approaches and Process Optimization

Modern synthetic strategies focus on improving reaction efficiency, reducing environmental impact, and enhancing control over the regioselectivity of the reactions.

Regioselective Synthesis Enhancement and Control

Achieving high regioselectivity is paramount in the synthesis of polysubstituted pyrimidines. The inherent electronic properties of the pyrimidine ring, with its electron-deficient carbon atoms, dictate the preferred sites of nucleophilic attack. wuxiapptec.com Advanced methods for enhancing regioselectivity include:

Catalyst-Controlled Reactions: The use of specific catalysts, such as iridium-based pincer complexes, can facilitate regioselective multicomponent synthesis of pyrimidines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to promote regioselective three-component reactions for the synthesis of pyrimidine-fused heterocycles, often with shorter reaction times and improved yields. nih.govresearchgate.net

Solvent-Free Chlorination: To address the environmental concerns associated with excess POCl₃, solvent-free chlorination methods using equimolar amounts of the reagent have been developed, providing satisfactory yields in a more sustainable manner. nih.gov

These advanced approaches, combined with a thorough understanding of the reaction mechanisms, allow for the precise and efficient synthesis of complex pyrimidine derivatives like this compound.

Considerations for Industrial-Scale Production and Green Chemistry Principles

Solvent Selection

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing, often accounting for a significant portion of the total mass in a given process and a large share of the waste generated. mdpi.cominstituteofsustainabilitystudies.com Therefore, the careful selection of solvents is a critical aspect of green chemistry. Traditional syntheses of pyrimidine derivatives have often employed halogenated solvents like dichloroethane or toxic reagents such as phosphorus oxychloride, which pose significant environmental and health risks. google.comubc.ca

Below is a comparative table of solvents potentially used in pyrimidine synthesis, evaluated against green chemistry criteria.

| Solvent | Typical Use in Synthesis | Green Chemistry Considerations | Recommendation Status |

|---|---|---|---|

| Dichloroethane | Reaction medium for chlorination steps. google.com | Suspected carcinogen, toxic, environmentally persistent. ubc.ca | Substitution Requested |

| Methanol | Reactant/solvent in cyclization steps. google.comresearchgate.net | Toxic (ICH Class 2), though more biodegradable than halogenated solvents. | Substitution Advisable |

| Benzene | Previously used as a general-purpose solvent. | Known human carcinogen (ICH Class 1), highly toxic. instituteofsustainabilitystudies.com | Banned |

| Ethanol | Alternative for cyclization and other steps. google.com | Low toxicity (ICH Class 3), produced from renewable resources, biodegradable. instituteofsustainabilitystudies.com | Recommended |

| Water | Workup, extraction, and potential reaction medium. mdpi.com | Non-toxic, non-flammable, environmentally safe. Can be energy-intensive to remove. instituteofsustainabilitystudies.com | Recommended |

| 2-Methyltetrahydrofuran (2-MeTHF) | Alternative to ethers like THF or Dioxane. | Derived from renewable sources (e.g., corn cobs), lower water solubility than THF, favorable environmental profile. acs.org | Recommended |

Byproduct Management

The synthesis of dichlorinated pyrimidines typically involves a chlorination step, where hydroxyl groups are replaced with chlorine atoms. This transformation often utilizes aggressive chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netchemicalbook.com While effective, these reagents generate problematic byproducts that require careful management.

Thionyl Chloride (SOCl₂): This reagent generates sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts. google.com Both are corrosive and toxic, necessitating the use of scrubbers to prevent their release into the atmosphere. The scrubbing process itself creates a liquid waste stream (e.g., sodium sulfite/bisulfite solution) that requires treatment.

Green chemistry seeks to mitigate these issues by either redesigning the process to use less hazardous reagents or by implementing effective recovery and recycling strategies. nbinno.com For example, some modern synthetic routes for related compounds have explored using triphosgene, which can be safer to handle than phosgene and may offer a cleaner reaction profile in some applications. google.com Another patented method for a similar compound uses phosphorus trichloride, aiming to reduce the hazards associated with phosphorus oxychloride. google.com Furthermore, methods for recovering and reusing valuable materials, such as catalysts or unreacted reagents, are integral to minimizing waste. google.com

| Chlorinating Agent | Primary Byproducts | Conventional Management | Green Chemistry Approach |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Phosphoric Acid (H₃PO₄), Hydrochloric Acid (HCl) | Neutralization with a base, leading to high salt-content wastewater. | Explore alternative catalytic chlorination methods; investigate phosphorus recovery and recycling. |

| Thionyl Chloride (SOCl₂) | Sulfur Dioxide (SO₂), Hydrochloric Acid (HCl) | Gas scrubbing with a basic solution (e.g., NaOH), creating a separate liquid waste stream. google.com | Capture and potential conversion of SO₂ to valuable sulfur compounds; use of solid-supported reagents to simplify separation. |

| Triphosgene (BTC) | Phosgene (in situ), Hydrochloric Acid (HCl) | Quenching of excess reagent; scrubbing of HCl. | Offers better handling properties than gaseous phosgene, potentially reducing operational hazards. google.com |

Waste Reduction

A core principle of green chemistry is waste prevention—it is better to avoid generating waste than to treat it afterward. instituteofsustainabilitystudies.com This is achieved through strategies that improve reaction efficiency, such as maximizing atom economy. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. instituteofsustainabilitystudies.com

Several strategies can be employed to reduce waste in the industrial production of this compound:

Catalysis: The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled and reused, reducing waste. mdpi.com Developing catalytic chlorination methods would be a significant green advancement over the use of reagents like POCl₃.

Solvent and Reagent Recycling: Implementing procedures to recover and purify solvents after a reaction significantly reduces waste and material costs. google.com A patent for a related dichloropyrimidine synthesis describes the recovery of an organic amine and solvent via distillation for reuse, reducing both cost and waste. google.com

One-Pot Synthesis: Designing a synthetic sequence where multiple reaction steps are carried out in the same reactor without isolating intermediates can dramatically reduce solvent use, energy consumption, and waste generation from workup and purification steps. acs.org

| Strategy | Description | Impact on Waste Reduction |

|---|---|---|

| Maximizing Atom Economy | Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the final product. instituteofsustainabilitystudies.com | Reduces the formation of unwanted byproducts and waste from the outset. |

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a tank (batch reactor). reachemchemicals.com | Improves reaction control, increases yield, reduces byproduct formation, and lowers solvent volumes. mdpi.com |

| Catalytic Reagents | Using catalysts to facilitate reactions instead of stoichiometric reagents that are consumed. mdpi.com | Drastically reduces the amount of reagent-derived waste, as catalysts are used in small quantities and can often be recycled. |

| Solvent Recycling | Recovering and purifying solvents for reuse in subsequent batches. google.com | Minimizes the purchase of new solvents and the disposal of used solvents, reducing both environmental impact and cost. |

By integrating these green chemistry principles, the industrial-scale production of this compound can be optimized to be not only economically viable but also environmentally responsible. nbinno.com

Chemical Reactivity and Transformation Mechanisms of 4,6 Dichloro 5 Methoxy 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent feature of the chemical reactivity of 4,6-dichloro-5-methoxy-2-methylpyrimidine is its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions are excellent leaving groups, and the electron-withdrawing character of the pyrimidine (B1678525) ring facilitates the attack of nucleophiles.

The chlorine atoms at positions 4 and 6 can be sequentially or simultaneously displaced by a wide array of nucleophiles. The regioselectivity of these reactions can often be controlled by stoichiometry and reaction conditions. Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives react well with different types of nucleophilic amines under conventional conditions with stoichiometric control. acs.org

Amines: Amination of dichloropyrimidines is a widely used reaction. Various amines, including aliphatic, cyclic, aromatic, and benzylic amines, can displace the chlorine atoms. acs.org For instance, the reaction of 4,6-dichloropyrimidines with adamantane-containing amines proceeds smoothly to yield monoaminated products. orientjchem.org In some cases, the use of a weak base like sodium hydrogen carbonate is sufficient to facilitate the selective displacement of a chloride group by anilines and secondary aliphatic amines. researchgate.net

Thiols: Due to the strong nucleophilicity of the sulfhydryl group, thiols and thiolate anions readily react with electrophilic centers. reddit.com They are effective nucleophiles in SNAr reactions with dichloropyrimidines, leading to the formation of thioether derivatives. rsc.org The reaction proceeds via nucleophilic attack of the sulfur atom on the electron-deficient carbon atoms of the pyrimidine ring.

Alkoxides: Alkoxide ions, derived from alcohols, are also potent nucleophiles that can displace the chloro substituents to form alkoxy-pyrimidines. acs.org Studies on the related 4,6-dichloro-5-nitropyrimidine (B16160) show it reacts with alkoxides to substitute a chlorine atom. rsc.org Interestingly, the resulting alkoxy group can itself act as a leaving group in subsequent substitution reactions under certain conditions, highlighting the complex reactivity of these systems. rsc.org

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amine | Aniline | Weak base (e.g., NaHCO₃), Acetonitrile | 4-Anilino-6-chloropyrimidine derivative | researchgate.net |

| Amine | Adamantylalkylamine | Heating in an appropriate solvent | 4-(Adamantylalkylamino)-6-chloropyrimidine | orientjchem.org |

| Thiol | Generic Thiol (R-SH) | Base (e.g., K₂CO₃), MeCN | 4-Thioether-6-chloropyrimidine derivative | rsc.org |

| Alkoxide | Sodium Ethoxide | Ethanol | 4-Ethoxy-6-chloropyrimidine derivative | rsc.org |

The SNAr reaction on pyrimidine systems typically proceeds through a two-step addition-elimination mechanism. acs.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized, anionic tetrahedral intermediate known as a Meisenheimer complex. acs.orgnih.gov

Elimination of Leaving Group: The aromaticity of the ring is restored in the second step by the expulsion of the chloride leaving group.

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The electron density from the negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization. acs.orgrsc.org This stabilization lowers the activation energy of the initial nucleophilic attack, making the pyrimidine ring susceptible to this reaction pathway.

Recent research and computational studies have introduced nuance to this classical mechanism. It has been suggested that for some SNAr reactions, the pathway may be concerted, where the Meisenheimer complex represents a transition state rather than a distinct intermediate. rsc.orgrsc.org Whether the reaction is stepwise or concerted can depend on the specific reactants, the leaving group, and the reaction conditions. acs.org

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C5 position is generally less reactive than the chloro substituents. However, it can participate in specific chemical transformations.

The oxidative cleavage, or O-demethylation, of aryl methyl ethers is a known transformation, though it often requires specific reagents. nih.gov

Chemical Oxidation: Oxidizing agents such as 2-iodoxybenzoic acid (IBX) can be used for the demethylation of related phenolic compounds. The proposed mechanism involves an intramolecular oxygen transfer, leading to an ortho-quinone intermediate which can then be reduced to a catechol derivative. rsc.org

Biocatalytic Oxidation: Enzymatic systems, particularly monooxygenases and demethylases, can catalyze the oxidative demethylation of aryl methyl ethers under mild conditions. acs.orgrsc.org These biocatalytic methods can offer high selectivity, converting the methoxy group into a hydroxyl group. acs.org

The ether linkage of the methoxy group can be cleaved under various conditions.

Acid-Catalyzed Cleavage: Strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and boron tribromide (BBr₃) are effective reagents for cleaving aryl methyl ethers. nih.gov These reagents coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide counter-ion. Acidic concentrated lithium bromide has also been shown to be effective for demethylation via an SN2 substitution mechanism. nih.gov

Nucleophilic Displacement: While less common than displacement of the halogens, the methoxy group can sometimes act as a leaving group, particularly if the ring is highly activated. In the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine, the methoxy group is displaced as part of a ring-transformation reaction that yields a pyrazole. researchgate.net Similarly, studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that after initial substitution of the chlorine by an amine, the alkoxy group can be subsequently displaced by a second amine molecule under mild conditions. rsc.org

Reactions at the Methyl Group at Position 2

The methyl group at the C2 position is activated by the two adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. This activation renders the methyl protons acidic, allowing the formation of a carbanion that can participate in various reactions.

Oxidation: Alkyl groups on the pyrimidine ring can be oxidized. For example, alkyl-substituted pyrimidines undergo oxidation in the presence of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding carboxylic acid. nih.gov This would convert the 2-methyl group into a pyrimidine-2-carboxylic acid moiety.

Halogenation: While direct halogenation of the pyrimidine ring itself is possible, the activated methyl group can undergo free-radical halogenation. rsc.orgthieme.de This would lead to the formation of 2-(halomethyl)-, 2-(dihalomethyl)-, or 2-(trihalomethyl)pyrimidine derivatives, which are themselves useful synthetic intermediates. The synthesis of 2-(trichloromethyl)pyrimidines from related precursors has been reported. pharmaguideline.com

Condensation Reactions: The acidity of the C2-methyl protons allows for deprotonation by a suitable base. The resulting anion can act as a nucleophile in condensation reactions with aldehydes and ketones, similar to an aldol (B89426) condensation. libretexts.orgresearchgate.net This reaction would lead to the formation of a new carbon-carbon bond at the C2 position, elongating the side chain and providing a route to more complex pyrimidine derivatives.

Other Significant Chemical Transformations

The versatile scaffold of this compound allows for a range of chemical transformations beyond simple nucleophilic substitutions. These reactions enable the modification of the pyrimidine core and the introduction of diverse functional groups, leading to novel molecular architectures.

Reductive Transformations of the Pyrimidine Core

While direct reduction of the this compound core is not extensively detailed in the reviewed literature, related transformations on substituted pyrimidines provide insight into potential pathways. A common synthetic route to functionalized pyrimidines involves the nitration of the C5 position, followed by reduction. For instance, the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) is a known process. researchgate.net The subsequent reduction of the nitro group to a primary amine (5-amino-4,6-dichloro-2-methylpyrimidine) is a critical step for further functionalization, typically achieved using standard reducing agents like catalytic hydrogenation or metals in acidic media. This transformation is fundamental for preparing substrates for condensation and azo coupling reactions.

Condensation Reactions with Functionalized Derivatives (e.g., 5-amino-substituted pyrimidines)

Functionalized derivatives of the parent compound, particularly 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343), serve as key intermediates in condensation reactions. These reactions are crucial for constructing more complex heterocyclic systems fused to the pyrimidine ring.

A notable example is the condensation reaction between 5-amino-4,6-dichloro-2-methylpyrimidine and 1-acetyl-2-imidazolin-2-one. csuohio.eduresearchgate.net When conducted using phosphorus oxychloride (POCl₃) as the solvent, the reaction yields 4,6-dichloro-2-methyl-5-(1-acetyl-tetra-hydro-imidazo-2-ylidene)-aminopyrimidine as the main product. csuohio.eduresearchgate.net A minor by-product, 4,6-dichloro-2-methyl-5-{1-[1-(2-oxo-tetrahydro-imidazolyl)]-acetyene}-aminopyrimidine, is also formed. csuohio.eduresearchgate.net The investigation into this reaction concluded that the mechanism proceeds through an esterification-addition-elimination pathway, rather than direct nucleophilic substitution on the pyrimidine ring. csuohio.eduresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Major Product | Minor Product | Proposed Mechanism |

|---|---|---|---|---|---|

| 5-Amino-4,6-dichloro-2-methylpyrimidine | 1-Acetyl-2-imidazolin-2-one | POCl₃ | 4,6-dichloro-2-methyl-5-(1-acetyl-tetra-hydro-imidazo-2-ylidene)-aminopyrimidine | 4,6-dichloro-2-methyl-5-{1-[1-(2-oxo-tetrahydro-imidazolyl)]-acetyene}-aminopyrimidine | Esterification-Addition-Elimination |

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki reactions)

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds. This method is a powerful tool for synthesizing aryl- or vinyl-substituted pyrimidines. nih.govharvard.edu

While studies on this compound itself are specific, extensive research on related dichloropyrimidines establishes the principles of this transformation. nih.govresearchgate.netmdpi.com The Suzuki coupling of dichloropyrimidines with various arylboronic acids typically proceeds regioselectively, with the initial coupling favoring the C4 position over the C2 or C6 positions. nih.gov The reaction is commonly catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netnih.gov The choice of base and solvent is critical for achieving high yields, with combinations such as potassium phosphate (B84403) in 1,4-dioxane (B91453) or sodium carbonate in aqueous/organic mixtures being effective. nih.govresearchgate.netmdpi.com By controlling the stoichiometry of the boronic acid and reaction conditions, it is possible to achieve either mono- or di-substitution.

| Component | Examples |

|---|---|

| Pyrimidine Substrate | 2,4-Dichloropyrimidine, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) |

| Coupling Partner | Arylboronic acids, Heteroarylboronic acids |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Solvent | 1,4-Dioxane, Toluene, Ethanol/Water mixtures |

Azo Coupling Reactions with Related Pyrimidine Intermediates

Azo coupling reactions are used to synthesize pyrimidine-based azo dyes. researchgate.net This transformation requires an activated pyrimidine ring, typically one bearing a potent electron-donating group like an amino substituent at the C5 position. Therefore, an intermediate such as 5-amino-4,6-dichloro-2-methylpyrimidine would be the necessary precursor for this reaction.

The general procedure involves two main steps. First, a primary aromatic amine is diazotized, usually with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, to form a diazonium salt. Second, this electrophilic diazonium salt is added to a solution of the electron-rich pyrimidine derivative. The coupling reaction occurs where the diazonium salt attacks the activated position of the pyrimidine ring, leading to the formation of a highly colored azo compound. nih.gov Research on various pyrimidine systems shows that the position of coupling can be influenced by the substituents present on the ring. rsc.org

Advanced Characterization and Computational Studies of 4,6 Dichloro 5 Methoxy 2 Methylpyrimidine

Spectroscopic Characterization Techniques

Experimental spectroscopic data for 4,6-dichloro-5-methoxy-2-methylpyrimidine is not presently available in peer-reviewed literature. For a definitive structural confirmation and characterization of this compound, the following techniques would be essential.

Published ¹H NMR and ¹³C NMR spectra specific to this compound have not been identified. Such analyses would be critical for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

Specific mass spectrometry data for this compound, which would confirm its molecular weight and fragmentation pattern, is not available. This technique is crucial for verifying the compound's identity and assessing sample purity.

An experimental infrared spectrum for this compound has not been found in the searched literature. IR spectroscopy would be used to identify characteristic vibrational frequencies of its functional groups, such as C-Cl, C-O, and C=N bonds, as well as vibrations of the pyrimidine (B1678525) ring.

X-ray Crystallography for Solid-State Structure Determination (as applied to related pyrimidine structures)

While a crystal structure for this compound has not been reported, analysis of closely related pyrimidine derivatives provides valuable insight into the expected solid-state conformation and intermolecular interactions. X-ray crystallography offers unambiguous determination of molecular geometry, bond lengths, and bond angles at atomic resolution. nih.gov

For instance, the crystal structure of 4,6-dichloro-5-methoxypyrimidine (B156074) (lacking the 2-methyl group) has been determined. nih.gov In this structure, the pyrimidine ring is nearly planar. nih.gov The molecule adopts an orthorhombic crystal system. nih.gov Similarly, the structure of 4,6-dichloro-5-methylpyrimidine (lacking the 2-methyl and having a 5-methyl instead of 5-methoxy group) has also been elucidated. nih.gov This compound is essentially planar and crystallizes in a monoclinic system, forming inversion dimers through C—H⋯N hydrogen bonds. nih.gov

Based on these related structures, it can be hypothesized that this compound would also feature a planar pyrimidine core. The precise crystal packing and intermolecular interactions would, however, be influenced by the presence of all three substituents.

Table 1: Crystallographic Data for Related Pyrimidine Structures

| Parameter | 4,6-dichloro-5-methoxypyrimidine nih.gov | 4,6-dichloro-5-methylpyrimidine nih.gov |

|---|---|---|

| Molecular Formula | C₅H₄Cl₂N₂O | C₅H₄Cl₂N₂ |

| Molecular Weight | 179.00 | 163.00 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/n |

| a (Å) | 13.6545 (19) | 7.463 (5) |

| b (Å) | 3.9290 (6) | 7.827 (5) |

| c (Å) | 13.0275 (18) | 11.790 (5) |

| **β (°) ** | 90 | 93.233 (5) |

| **Volume (ų) ** | 698.91 (17) | 687.6 (7) |

| Z | 4 | 4 |

Computational Chemistry and Theoretical Modeling

Specific Density Functional Theory (DFT) calculations for this compound are not found in the existing literature. DFT is a powerful computational method used to investigate the electronic properties of molecules. jocpr.comtandfonline.com Such studies on this compound would predict its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental for understanding its chemical reactivity and kinetic stability. jocpr.comtandfonline.com

Molecular Dynamics Simulations for Conformation and Binding Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time, providing critical insights into the conformational dynamics and binding interactions of chemical compounds. nih.govnih.goviaanalysis.com While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the established methodologies are broadly applicable to understand its behavior. nih.gov Such simulations are crucial in drug discovery for predicting how a small molecule like a pyrimidine derivative might interact with a biological target, such as a protein or enzyme. iaanalysis.commdpi.com

An MD simulation protocol for analyzing the conformational landscape and binding stability of a pyrimidine derivative typically involves several key stages. The process begins with the preparation of the system, where the initial 3D structure of the molecule (and its protein target, if applicable) is placed in a simulation box, solvated with water molecules, and neutralized with ions to mimic physiological conditions. mdpi.com A force field—a set of parameters that defines the potential energy of the system—is chosen to govern the interactions between atoms. nih.gov The system is then minimized to remove steric clashes, gradually heated to a target temperature, and equilibrated to ensure it reaches a stable state. Finally, a production run is executed for a duration ranging from nanoseconds to microseconds, during which the trajectory (atomic positions, velocities, and energies) is recorded at regular intervals. mdpi.com

Analysis of the resulting trajectory can reveal the compound's preferred conformations, the flexibility of its rotatable bonds (such as the C-O bond of the methoxy (B1213986) group), and its dynamic interactions with a binding partner. Key metrics such as Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the compound within a binding site, providing insights that static models like molecular docking cannot capture. nih.govrsc.org

| Simulation Stage | Objective | Typical Parameters & Software | Key Outputs |

|---|---|---|---|

| System Preparation | Set up the initial coordinates of the molecule(s), solvent, and ions. | Force Fields: OPLS, CHARMM, AMBER Software: GROMACS, NAMD, AMBER | Solvated and neutralized system topology and coordinate files. |

| Energy Minimization | Relax the system to remove unfavorable contacts and steric clashes. | Algorithms: Steepest Descent, Conjugate Gradient | Energy-minimized structure. |

| Equilibration (NVT & NPT) | Stabilize the system's temperature and pressure to match experimental conditions. | Ensembles: NVT (constant volume), NPT (constant pressure) Duration: 100 ps - 1 ns | A thermodynamically stable system ready for production simulation. |

| Production MD | Simulate the dynamic evolution of the system over time to sample conformational space. | Time Step: 1-2 fs Duration: 10 ns - 1 µs+ | Trajectory file containing atomic coordinates over time. |

| Analysis | Extract structural and energetic information from the trajectory. | Metrics: RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/PBSA) | Data on conformational stability, flexibility, and binding interactions. |

This table outlines a generalized workflow for a molecular dynamics simulation of a small molecule, as specific studies on this compound are not detailed in the reviewed literature.

Studies on Basicity and Aromaticity of Pyrimidine Derivatives

The chemical properties of pyrimidine derivatives are fundamentally governed by the electronic characteristics of the pyrimidine ring, particularly its basicity and aromaticity. Pyrimidine is classified as a π-deficient aromatic heterocycle. wikipedia.org The presence of two electronegative nitrogen atoms in the ring reduces electron density, making electrophilic aromatic substitution difficult while facilitating nucleophilic substitution. wikipedia.orgbhu.ac.in

Basicity: The basicity of pyrimidine is significantly lower than that of pyridine (B92270). wikipedia.org This is due to the inductive, electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge upon protonation. stackexchange.com The pKa value for protonated pyrimidine is approximately 1.23, whereas for protonated pyridine, it is about 5.2-5.3. wikipedia.orgbhu.ac.in

Substituents on the pyrimidine ring play a crucial role in modulating its basicity. Electron-donating groups, such as alkyl groups, tend to increase basicity by stabilizing the conjugate acid through inductive effects. researchgate.netscribd.com Conversely, electron-withdrawing groups decrease basicity. researchgate.netstackexchange.com For this compound, the presence of the electron-donating 2-methyl group would be expected to increase the basicity relative to an unsubstituted pyrimidine. However, the electron-withdrawing chloro groups at positions 4 and 6, and the methoxy group at position 5, would counteract this effect. Computational studies using density-functional theory (DFT) are often employed to accurately estimate the pKa values of substituted heterocycles like pyrimidines. nih.gov

| Compound | pKa of Conjugate Acid | Effect of Second Nitrogen/Substituent |

|---|---|---|

| Pyridine | ~5.30 wikipedia.org | Reference compound. |

| Pyrimidine | ~1.23 wikipedia.orgbhu.ac.in | Inductive withdrawal by the second nitrogen atom significantly reduces basicity. |

| Pyridazine | ~2.24 bhu.ac.in | Less basic than pyridine due to the second nitrogen. |

| Pyrazine | ~0.51 bhu.ac.in | Less basic than pyridine due to the second nitrogen. |

Applications of 4,6 Dichloro 5 Methoxy 2 Methylpyrimidine Derivatives in Chemical Synthesis and Specialized Fields

Strategic Use as Building Blocks in Complex Heterocyclic Syntheses

The utility of 4,6-dichloro-5-methoxy-2-methylpyrimidine and its analogues as foundational building blocks in organic synthesis is primarily due to the high reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and controlled introduction of a wide variety of functional groups. This reactivity is a cornerstone for constructing more complex heterocyclic systems.

The reaction of dichloropyrimidine derivatives with various nucleophiles, such as amines, alcohols, and thiols, is a common and effective method for synthesizing substituted aminopyrimidines, ethers, and thioethers, respectively. The ability to control whether one or both chlorine atoms are substituted is a key aspect of their synthetic utility, enabling the creation of unsymmetrically substituted pyrimidines. For instance, a closely related compound, 4,6-dichloro-2-methylpyrimidine (B42779), is used as a key intermediate to synthesize novel thiazole-pyrimidine derivatives with potential biological activity. In a typical reaction, it is combined with an aminothiazole derivative in the presence of a base like sodium hydride to yield the N-(6-chloro-2-methylpyrimidin-4-yl) substituted product. Subsequent reactions can then modify the remaining chlorine atom, leading to complex, multi-ring heterocyclic structures.

Furthermore, these dichloropyrimidine scaffolds are instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the formation of carbon-carbon bonds, linking the pyrimidine core to various aryl or heteroaryl groups. Research on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated its successful arylation with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst, yielding novel bi-aryl pyrimidine analogs. mdpi.com Such reactions highlight the capacity of the dichloropyrimidine core to serve as a platform for creating intricate molecular architectures. The compound 4,6-dichloro-5-methoxypyrimidine (B156074) is also a known reactive intermediate in the synthesis of molecules like sulfadoxine. nih.gov

| Reactant Scaffold | Nucleophile/Coupling Partner | Reaction Type | Resulting Structure Class |

|---|---|---|---|

| 4,6-dichloro-2-methylpyrimidine | Aminothiazole Derivatives | Nucleophilic Aromatic Substitution | Thiazole-pyrimidine Hybrids |

| 5-Aryl-4,6-dichloropyrimidine | Arylboronic Acids | Suzuki-Miyaura Coupling | Di-aryl Substituted Pyrimidines |

| 4,6-dichloropyrimidine (B16783) | Secondary Aliphatic Amines | Pd-catalyzed Amination | 4-Amino-6-chloropyrimidines |

| 4,6-dichloro-5-methoxypyrimidine | Amines / Phenoxides | Nucleophilic Aromatic Substitution | Aminopyrimidines / Aryl Ethers |

Intermediates for the Development of Agrochemicals

The pyrimidine ring is a well-established "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. Derivatives of this compound are valuable intermediates in the synthesis of modern agrochemicals, particularly herbicides. researchgate.net The reactivity of the chloro-substituents allows for the attachment of various side chains that modulate the biological activity and selectivity of the final product.

Research has shown that pyrimidine derivatives can be designed to target specific biological pathways in unwanted plants, leading to effective weed control. researchgate.netontosight.ai The dichloromethoxypyrimidine structure, for example, serves as a key intermediate in synthesizing compounds that help improve crop yields by managing weed competition. ontosight.ai The pyrimidine core is central to several classes of herbicides, including the sulfonylureas, which inhibit the enzyme acetolactate synthase (ALS), an essential enzyme for amino acid synthesis in plants. While specific commercial herbicides derived directly from this compound are not detailed in available literature, the general utility of this chemical class as agrochemical precursors is widely acknowledged in chemical synthesis and patent literature.

| Herbicide Class | Mode of Action | Example Compound |

|---|---|---|

| Sulfonylureas | ALS (Acetolactate Synthase) Inhibition | Nicosulfuron |

| Pyrimidinyl(thio)benzoates | ALS (Acetolactate Synthase) Inhibition | Pyrithiobac-sodium |

| Triazolopyrimidines | ALS (Acetolactate Synthase) Inhibition | Flumetsulam |

Contributions to Catalyst Design (e.g., enhanced metal-binding capacity by derivatives)

The design of specialized ligands is crucial for the performance of metal-based catalysts. Heterocyclic compounds containing nitrogen atoms, such as pyrimidines, are of significant interest in this area due to the ability of the nitrogen lone pairs to coordinate with transition metals. Derivatives of this compound possess two such nitrogen atoms within their core structure, presenting a theoretical basis for their use as bidentate ligands in catalyst design.

By modifying the substituents at the C2, C4, C5, and C6 positions, the electronic properties and steric environment around these nitrogen atoms can be finely tuned. This tuning can enhance the metal-binding capacity, stability, and catalytic activity of the resulting metal complex. For example, replacing the chlorine atoms with bulky or electron-donating groups could influence the selectivity and efficiency of a catalyst for a specific chemical transformation. While palladium catalysts are frequently used for the functionalization of dichloropyrimidines themselves, the application of pyrimidine derivatives as ligands to enhance metal-binding and catalytic performance is a developing area of research. mdpi.com Specific, documented examples of derivatives of this compound being used as ligands in catalyst design are not prominent in current literature, indicating this may be an emerging or underexplored application.

Precursors for Novel Materials with Tailored Properties

The reactivity of the this compound scaffold also positions it as a valuable precursor for the synthesis of novel materials with tailored electronic, optical, or physical properties. The two chlorine atoms provide reactive handles for polymerization reactions or for grafting the pyrimidine unit onto a polymer backbone or a surface. This allows for the incorporation of the pyrimidine's specific electronic and structural features into larger macromolecular systems.

Derivatives of dichloropyrimidines are explored for their role in developing new materials such as specialized polymers and coatings that may offer enhanced durability or resistance to environmental factors. Furthermore, the inherent aromatic and electron-deficient nature of the pyrimidine ring makes its derivatives candidates for applications in materials science, including organic electronics and non-linear optics (NLO). For instance, a study involving the synthesis of novel pyrimidine analogues from 5-(4-bromophenyl)-4,6-dichloropyrimidine investigated their potential as NLO materials. mdpi.com Although the synthesized compounds in that particular study did not show potent NLO properties, the research validates the exploration of this class of compounds for advanced materials applications. The ability to systematically modify the pyrimidine core through its reactive sites offers a pathway to fine-tune properties like conductivity, fluorescence, or thermal stability in newly synthesized materials.

In Vitro Biological Activity Research of 4,6 Dichloro 5 Methoxy 2 Methylpyrimidine Derivatives

Antimicrobial Activity Profiling

No specific studies detailing the antimicrobial activity of 4,6-dichloro-5-methoxy-2-methylpyrimidine derivatives were identified. Research on other pyrimidine (B1678525) analogs shows a wide range of activities, but this cannot be extrapolated to the specific compound of interest.

There is no available data from in vitro studies on the efficacy of this compound derivatives against key bacterial pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, or Rhizobium species.

Similarly, the scientific literature lacks reports on the antifungal efficacy of derivatives of this compound against fungal strains like Candida albicans, Fusarium oxysporum, or Curvularia lunata.

Anticancer Activity Research and Mechanistic Insights

No published research was found that specifically investigates the anticancer or cytotoxic properties of derivatives of this compound. While other classes of pyrimidine derivatives, such as certain pyrido[2,3-d]pyrimidines, have been explored as kinase inhibitors or apoptosis inducers, these findings are not directly applicable to the specified chemical series.

Anti-inflammatory Responses and Modulation of Signaling Pathways

The exploration of this compound derivatives as anti-inflammatory agents has not been documented in the available literature. There are no studies reporting on their potential to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) or to suppress the generation of nitric oxide. While other pyrimidine-based compounds have been successfully developed as selective COX-2 inhibitors, this activity has not been reported for derivatives of the title compound. nih.govnih.gov

Other Reported Biological Modulations

No studies were found describing other biological modulations, such as specific enzyme inhibition, by derivatives of this compound. Research into the enzyme inhibitory potential of pyrimidines is an active field, with some derivatives showing activity against enzymes like glutathione (B108866) reductase, but this has not been extended to the specific scaffold requested.

Future Directions and Emerging Research Avenues for 4,6 Dichloro 5 Methoxy 2 Methylpyrimidine

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of dichloropyrimidine derivatives often involves the use of harsh and environmentally hazardous reagents such as phosphorus oxychloride and thionyl chloride. The future of chemical synthesis is increasingly focused on green and sustainable practices, a trend that is highly relevant to the production of 4,6-dichloro-5-methoxy-2-methylpyrimidine. nih.govalfa-chemistry.com Future research in this area will likely prioritize the development of eco-friendly synthetic protocols that minimize waste, reduce energy consumption, and avoid toxic chemicals.

Key areas of exploration include:

Catalytic Methods: Investigating the use of novel catalysts to facilitate the chlorination of pyrimidine (B1678525) precursors under milder conditions. This could involve exploring both homogeneous and heterogeneous catalysis to improve reaction efficiency and simplify catalyst recovery and reuse. alfa-chemistry.com

Flow Chemistry: The application of continuous flow technologies offers significant advantages in terms of safety, scalability, and process control. chemimpex.com Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a safer manufacturing process.

Alternative Chlorinating Agents: Research into less hazardous chlorinating agents to replace traditional reagents is crucial. Exploring reagents like triphosgene (B27547) in combination with suitable catalysts could provide a safer and more sustainable alternative.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can often accelerate reaction rates, increase yields, and reduce the need for harsh solvents. nih.govrsc.org Their application to the synthesis of the target pyrimidine could lead to more sustainable and efficient processes.

| Sustainable Synthesis Approach | Potential Advantages |

| Catalytic Methods | Milder reaction conditions, improved efficiency, catalyst recyclability. |

| Flow Chemistry | Enhanced safety, scalability, and process control; higher yields. |

| Alternative Chlorinating Agents | Reduced toxicity and environmental impact. |

| Microwave/Ultrasound Assistance | Faster reaction times, increased yields, reduced solvent use. |

Elucidation of Unexplored Reaction Pathways and Mechanisms

A thorough understanding of the reactivity of this compound is fundamental to unlocking its full potential as a synthetic building block. While the chlorine atoms at the 4 and 6 positions are known to be susceptible to nucleophilic aromatic substitution (SNAr), a deeper investigation into the regioselectivity and scope of these reactions is warranted. rsc.org

Future research should focus on:

Regioselectivity Studies: Systematically investigating the factors that govern the selective substitution of one chlorine atom over the other. This would involve studying the influence of the nucleophile, solvent, temperature, and catalyst on the reaction outcome. Computational studies can play a pivotal role in predicting and explaining the observed regioselectivity by analyzing the electronic properties of the pyrimidine ring. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the pyrimidine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. alfa-chemistry.comnih.gov Exploring the scope of these reactions with this compound would enable the introduction of a wide range of substituents, leading to the synthesis of diverse and complex molecules.

Novel Transformations: Investigating less common reaction pathways, such as direct C-H functionalization or metal-catalyzed amination reactions, could open up new avenues for derivatization.

Computational Modeling: Employing density functional theory (DFT) and other computational methods will be invaluable for modeling reaction mechanisms, predicting transition states, and understanding the electronic and steric effects of the substituents on the pyrimidine core's reactivity. nih.govresearchgate.net This can guide experimental design and accelerate the discovery of new reactions.

Advanced Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govalfa-chemistry.comrsc.org The structural features of this compound make it an excellent starting point for the generation of libraries of compounds for biological screening and subsequent SAR studies.

Future research in this domain will likely involve:

Systematic Derivatization and Biological Screening: Synthesizing a diverse library of derivatives by systematically modifying the substituents at the 2, 4, 5, and 6 positions and evaluating their biological activity against various targets.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of the synthesized derivatives with their biological activity. nih.govontosight.ai These models can help in identifying the key structural requirements for potency and selectivity and guide the design of more active compounds.

Pharmacophore Modeling: Constructing pharmacophore models based on the most active compounds to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govacs.org This can be used for virtual screening of compound libraries to identify new potential hits.

Bioisosteric Replacement: Employing the principle of bioisosterism to replace certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. chemimpex.comresearchgate.net For instance, the chlorine atoms could be replaced with other halogens or small functional groups to modulate activity.

Targeted Design of Derivatives for Specific Biological or Material Applications

The versatility of the this compound scaffold allows for the targeted design of derivatives for a multitude of specific applications in both biology and materials science.

Biological Applications:

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. nih.govacs.org By strategically functionalizing the 4 and 6 positions with appropriate pharmacophores, novel and selective inhibitors of specific kinases implicated in cancer and other diseases can be designed.

Antimicrobial Agents: The pyrimidine nucleus is present in many compounds with antibacterial and antifungal activity. Derivatives of this compound can be designed to target essential enzymes or pathways in microbial pathogens.

Fluorescent Probes: The pyrimidine core can be incorporated into fluorescent molecules for use as probes in biological imaging. nih.govresearchgate.net By attaching fluorophores and targeting moieties, derivatives can be designed to selectively visualize specific cellular components or processes, such as cyclooxygenase-2 (COX-2) expressing cells or changes in mitochondrial pH. nih.govresearchgate.net

Material Applications:

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronic materials. alfa-chemistry.comresearchgate.net Derivatives of this compound can be designed to function as electron-transporting materials in organic light-emitting diodes (OLEDs) or as components of organic photovoltaics. alfa-chemistry.comrsc.orgresearchgate.net

Polymers and Coatings: The reactive chlorine atoms provide handles for polymerization, allowing for the incorporation of the pyrimidine unit into novel polymers with tailored thermal, optical, or electronic properties. chemimpex.com

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis, high-throughput screening (HTS), and artificial intelligence (AI) is revolutionizing the field of chemical discovery. These technologies can be synergistically applied to accelerate the exploration of the chemical space around this compound.

Future research avenues include:

Automated Synthesis and HTS: Developing automated synthesis platforms to rapidly generate large libraries of derivatives of this compound. These libraries can then be subjected to HTS to quickly identify compounds with desired biological activities or material properties.

AI-Driven Drug Design: Utilizing machine learning and deep learning algorithms to analyze SAR data from HTS campaigns. These AI models can predict the biological activity of virtual compounds, prioritize synthetic targets, and even propose novel molecular structures with improved properties.

Predictive Reaction Modeling: Employing AI to predict the outcomes of chemical reactions, including yields and optimal conditions. This can significantly streamline the synthesis of new derivatives and reduce the amount of experimental work required.

De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets or material applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dichloro-5-methoxy-2-methylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline. Alternative routes involve cyclization of intermediates such as 2-methoxy-dimethyl malonate. Key variables include reaction temperature (optimized at 80–100°C) and stoichiometric ratios of POCl₃ to substrate (typically 3:1). Yields range from 60–75%, with impurities often arising from incomplete chlorination. Purification via recrystallization in ethanol is recommended .

Q. How does the substitution pattern of this compound influence its chemical reactivity compared to analogs?

- Methodological Answer : The 5-methoxy and 2-methyl groups sterically hinder electrophilic substitution at adjacent positions, directing reactivity toward nucleophilic displacement of chlorines at C4 and C6. Unlike 4,6-dichloro-5-methylpyrimidine, the methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions with amines or thiols. Comparative kinetic studies show that C4 is more reactive than C6 due to electronic effects from the methoxy group .

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure?

- Methodological Answer :

- X-ray crystallography : Single-crystal studies reveal near-planar geometry (r.m.s. deviation = 0.013 Å), with the methoxy group deviating by 1.082 Å from the pyrimidine plane. Short Cl–N contacts (3.094–3.100 Å) stabilize the crystal lattice .

- FT-IR : Peaks at 1580 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C–O–CH₃) confirm functional groups .

- NMR : ¹³C NMR shows signals at δ 163 ppm (C4/C6, chlorinated) and δ 55 ppm (OCH₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer : Byproduct formation (e.g., mono-chlorinated residues) is mitigated by:

- Stepwise chlorination : Introducing chlorine sequentially at C4 and C6 under controlled temperatures (60°C for C4, 100°C for C6).

- Catalytic additives : Using DMAP (4-dimethylaminopyridine) to enhance POCl₃ activation, reducing reaction time by 30% .

- In situ monitoring : HPLC tracking of intermediate stages to halt reactions at >95% conversion .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. inactive results) often stem from:

- Impurity profiling : LC-MS analysis to identify contaminants (e.g., residual POCl₃ or hydrolyzed products).

- Solvent effects : Re-testing in multiple solvents (aqueous vs. DMSO) to account for solubility-driven false negatives .

- Crystallographic validation : Ensuring batch-to-batch structural consistency via PXRD .

Q. How do electronic and steric effects of substituents impact regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing Cl groups activate C4/C6 for SNAr reactions, while the methoxy group donates electrons via resonance, lowering reactivity at C5.

- Steric effects : The 2-methyl group hinders access to C2, forcing substitutions to occur at C4/C6. DFT calculations (B3LYP/6-31G*) correlate well with experimental regioselectivity in Suzuki-Miyaura couplings .

Q. What mechanistic insights explain unexpected byproducts in amination reactions?

- Methodological Answer : Side products like 4-amino-6-chloro derivatives arise from:

- Competitive pathways : Partial displacement of Cl at C6 due to solvent polarity (e.g., DMF stabilizes transition states for dual substitution).

- Protonation effects : Acidic conditions (pH < 5) protonate the pyrimidine ring, altering nucleophilic attack kinetics. Mechanistic studies using ¹⁵N-labeled amines confirm stepwise vs. concerted pathways .

Q. How can advanced analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.